molecular formula C6H12O B8215637 (1S)-2,2-dimethylcyclobutan-1-ol

(1S)-2,2-dimethylcyclobutan-1-ol

Cat. No.: B8215637
M. Wt: 100.16 g/mol
InChI Key: XHCDLTIWJSWMHC-YFKPBYRVSA-N
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Description

(1S)-2,2-Dimethylcyclobutan-1-ol is a chiral cyclobutanol derivative characterized by a four-membered cyclobutane ring with two methyl groups at the C2 position and a hydroxyl group at the C1 position in the S-configuration. Its molecular formula is C₆H₁₂O, with a molecular weight of 100.16 g/mol. The cyclobutane ring introduces significant ring strain, which influences its reactivity and stability compared to larger cycloalkanes. The stereochemistry at C1 (S-configuration) renders it enantiomerically distinct, making it relevant in asymmetric synthesis and pharmaceutical applications where chirality dictates biological activity .

Properties

IUPAC Name

(1S)-2,2-dimethylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCDLTIWJSWMHC-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@@H]1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to (1S)-2,2-dimethylcyclobutan-1-ol, differing in substituents, ring size, or stereochemistry:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound C₆H₁₂O 100.16 -OH at C1, 2,2-dimethyl Chiral intermediate; high ring strain
3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol C₁₃H₁₈O₂ 206.28 -O-benzyl at C3 Hydrophobic; used in protective group chemistry
(1S,3R)-3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride C₈H₁₈ClNO 179.69 (base) + HCl -NH₂CH₂ at C3, HCl salt Water-soluble; bioactive applications
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 -NH₂ in butyl chain on cyclopentane Lower ring strain; material science

Key Differences and Implications

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol
  • Structure : The benzyloxy group at C3 adds steric bulk and aromaticity, increasing molecular weight (206.28 vs. 100.16) and hydrophobicity.
  • Reactivity : The ether group is less polar than the hydroxyl group, reducing hydrogen-bonding capacity. This makes it useful as a protective group in organic synthesis .
  • Applications : Primarily employed in multistep syntheses where temporary protection of hydroxyl groups is required.
(1S,3R)-3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol Hydrochloride
  • Structure: The aminomethyl group introduces a basic nitrogen, while the hydrochloride salt enhances water solubility.
  • Reactivity : The amine group participates in nucleophilic reactions (e.g., acylation), unlike the hydroxyl group in the target compound.
  • Applications: Potential use in drug formulations due to improved bioavailability and ionic character .
1-(1-Aminobutan-2-yl)cyclopentan-1-ol
  • Structure : A five-membered cyclopentane ring reduces ring strain compared to cyclobutane, enhancing thermodynamic stability.
  • Functionality: The extended aminobutyl chain enables diverse interactions (e.g., hydrogen bonding, van der Waals forces), broadening utility in material science and agrochemicals .

Stereochemical and Reactivity Considerations

  • Stereochemistry : The (1S) configuration of the target compound contrasts with analogs like (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol . Such enantiomeric differences critically impact pharmacological activity and synthetic pathways.
  • Acidity : The hydroxyl group in this compound is more acidic than the benzyloxy ether in its analog due to reduced electron-donating effects.
  • Ring Strain : The cyclobutane ring’s high angle strain increases reactivity in ring-opening reactions compared to cyclopentane derivatives .

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